molecular formula C7H4LiN B14289461 Lithium, (4-cyanophenyl)- CAS No. 121443-43-4

Lithium, (4-cyanophenyl)-

Cat. No.: B14289461
CAS No.: 121443-43-4
M. Wt: 109.1 g/mol
InChI Key: DVDZDYIOWBDILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium, (4-cyanophenyl)- is an organolithium compound that features a lithium atom bonded to a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, (4-cyanophenyl)- typically involves the reaction of 4-bromobenzonitrile with n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4-BrC6H4CN+n-BuLiLiC6H4CN+n-BuBr\text{4-BrC}_6\text{H}_4\text{CN} + \text{n-BuLi} \rightarrow \text{LiC}_6\text{H}_4\text{CN} + \text{n-BuBr} 4-BrC6​H4​CN+n-BuLi→LiC6​H4​CN+n-BuBr

Industrial Production Methods

Industrial production of Lithium, (4-cyanophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling large quantities of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Lithium, (4-cyanophenyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.

    Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other groups.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include carbonyl compounds, and the reactions are typically carried out in THF at low temperatures.

    Substitution Reactions: Halogenated compounds are often used as substrates, and the reactions are performed in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with the reactions conducted under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Addition: The major products are alcohols or amines, depending on the electrophile used.

    Substitution Reactions: The products are typically substituted benzonitriles.

    Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

Lithium, (4-cyanophenyl)- has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of advanced materials such as polymers and nanomaterials.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

    Battery Technology: Research is being conducted on its potential use in lithium-ion batteries due to its unique electrochemical properties.

Mechanism of Action

The mechanism of action of Lithium, (4-cyanophenyl)- involves its ability to act as a nucleophile in chemical reactions. The lithium atom donates electron density to electrophilic centers, facilitating the formation of new chemical bonds. The compound can also stabilize reactive intermediates, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Lithium, (4-methylphenyl)-
  • Lithium, (4-methoxyphenyl)-
  • Lithium, (4-fluorophenyl)-

Uniqueness

Lithium, (4-cyanophenyl)- is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain types of chemical reactions compared to its analogs. The cyano group also enhances the compound’s ability to participate in coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Properties

IUPAC Name

lithium;benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.Li/c8-6-7-4-2-1-3-5-7;/h2-5H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDZDYIOWBDILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=[C-]1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483724
Record name Lithium, (4-cyanophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121443-43-4
Record name Lithium, (4-cyanophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.